

# Izencitinib low systemic exposure and clinical efficacy

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## Compound of Interest

Compound Name: *Izencitinib*

Cat. No.: *B1672703*

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## Izencitinib Technical Support Center

Welcome to the **Izencitinib** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the experimental use of **izencitinib**, a gut-selective pan-Janus kinase (JAK) inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is **izencitinib** and its primary mechanism of action?

A1: **Izencitinib** (also known as TD-1473) is an orally administered, gut-selective small molecule that acts as a pan-JAK inhibitor.[1] It demonstrates high-affinity, reversible inhibition of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting all JAK isoforms, **izencitinib** blocks these signaling cascades at the site of action in the gastrointestinal tract.

Q2: Why is the systemic exposure of **izencitinib** low, and what are the implications?

A2: **Izencitinib** was specifically designed to have high local concentrations in the gastrointestinal tract while minimizing absorption into the systemic circulation.[1][3] This gut-selective property is intended to reduce the risk of systemic side effects commonly associated

with non-selective JAK inhibitors, such as immunosuppression.[3] However, this low systemic exposure has been a key consideration in the interpretation of its clinical efficacy data.

Q3: What were the key findings from the clinical trials of **izencitinib** in inflammatory bowel disease (IBD)?

A3: In a Phase 2b clinical trial for ulcerative colitis, **izencitinib** did not meet its primary endpoint, which was a significant change in the total Mayo score at week eight compared to placebo.[1] A small, dose-dependent increase in clinical response, primarily driven by a reduction in rectal bleeding, was observed.[1][4] Similarly, in a Phase 2 study for Crohn's disease, **izencitinib** did not demonstrate a statistically significant reduction in the Crohn's Disease Activity Index (CDAI) or endoscopic severity. In both trials, **izencitinib** was generally well-tolerated with low plasma exposure.[1][4]

## Troubleshooting Experimental Workflows

Q4: We are observing lower than expected efficacy of **izencitinib** in our in vitro cell-based assays. What could be the issue?

A4: Several factors could contribute to this observation:

- **Cell Line Selection:** Ensure the chosen cell lines express the relevant cytokine receptors and JAK-STAT signaling components.
- **Compound Solubility:** **Izencitinib** may have limited solubility in aqueous media. Confirm that the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in culture media. Precipitation can significantly reduce the effective concentration.
- **Vehicle Concentration:** High concentrations of the vehicle (e.g., >0.5% DMSO) can be toxic to some cell lines and may interfere with the assay.
- **Assay Endpoint:** The selected endpoint should be a robust and sensitive measure of JAK-STAT pathway activation (e.g., phosphorylation of STAT proteins).
- **Incubation Time:** The timing of cytokine stimulation and **izencitinib** treatment should be optimized to capture the peak signaling response and its inhibition.

Q5: In our animal models of colitis, the therapeutic effect of **izencitinib** is variable. What are some potential reasons?

A5: Variability in animal models can arise from several sources:

- **Drug Formulation and Administration:** Ensure consistent and accurate oral gavage technique. The formulation should be homogenous to guarantee uniform dosing.
- **Model Induction:** The severity of induced colitis can be variable. Standardize the induction protocol and monitor disease activity to ensure consistency across groups.
- **Gut Microbiome:** The composition of the gut microbiota can influence the inflammatory response and drug metabolism. Consider co-housing animals or using littermates to minimize variability.
- **Pharmacokinetics:** Even with a gut-selective drug, individual differences in gastrointestinal transit time and metabolism can affect local drug concentrations.

## Data Presentation

Table 1: **Izencitinib** Inhibitory Activity

Target	Assay Type	Value
JAK1	pKi	10.0[2]
JAK2	pKi	10.0[2]
JAK3	pKi	8.8[2]
TYK2	pKi	9.5[2]
Cytokine-evoked STAT phosphorylation	pIC50	≥ 6.7[2]

Table 2: Preclinical Pharmacokinetics of **Izencitinib** in Mice (10 mg/kg, oral)

Matrix	Cmax (μM)	AUC (μM*h)
Plasma	0.003[5]	-
Colon Tissue	-	-

Table 3: Preclinical Pharmacokinetics of **Izencitinib** in Rats and Dogs

Species	Dose (mg/kg/day)	Cmax (ng/mL)	AUC <sub>0-24</sub> (ng*h/mL)
Rat	30	18.2	165
Rat	100	56.5	560
Rat	300	259	2470
Rat	1000	1140	12000
Dog	10	28.3	291
Dog	30	79.5	933
Dog	100	338	4180

Data from Hardwick et al., 2022.

Table 4: Clinical Pharmacokinetics of **Izencitinib** in Healthy Volunteers (Single Ascending Dose)

Dose (mg)	Cmax (ng/mL, mean ± SD)	AUC (ng*h/mL, mean ± SD)
10	1.8 ± 1.1	7.9 ± 4.5
30	5.3 ± 2.5	28.5 ± 12.3
100	14.2 ± 6.9	104 ± 45.4
300	40.8 ± 17.5	341 ± 121
1000	111 ± 54.4	1030 ± 423

Data from Sandborn et al., 2020.

Table 5: Clinical Pharmacokinetics of **Izencitinib** in Ulcerative Colitis Patients (Day 14)

Dose (mg)	Cmax (ng/mL, geometric mean)	AUC0-4 (ng*h/mL, geometric mean)
20	2.5	4.9
80	12.1	24.3
270	29.8	65.3

Data from Sandborn et al., 2020.

## Experimental Protocols

### 1. In Vitro JAK Inhibition Assay (pKi Determination)

- Objective: To determine the inhibitory constant (Ki) of **Izencitinib** against JAK family kinases.
- Methodology:
  - Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
  - A fluorescently labeled ATP analog is used as the substrate.
  - **Izencitinib** is serially diluted and incubated with the kinase and substrate.
  - The kinase activity is measured by the amount of phosphorylated substrate, typically detected by a change in fluorescence polarization.
  - The IC50 values are calculated from the dose-response curves.
  - The Ki values are then determined using the Cheng-Prusoff equation, which takes into account the ATP concentration in the assay.

### 2. Oxazolone-Induced Colitis Model in Mice

- Objective: To evaluate the efficacy of **izencitinib** in a preclinical model of IBD.
- Methodology:
  - Sensitization: Mice are sensitized by applying oxazolone solution to a shaved area of their skin.
  - Induction: After a week, colitis is induced by intrarectal administration of a lower concentration of oxazolone.
  - Treatment: **izencitinib** or vehicle is administered orally, typically starting before the intrarectal challenge and continuing for a defined period.
  - Assessment: Disease activity is monitored daily by scoring body weight loss, stool consistency, and rectal bleeding.
  - Endpoint Analysis: At the end of the study, colon length and weight are measured, and colon tissue is collected for histological analysis and biomarker assessment (e.g., myeloperoxidase activity).

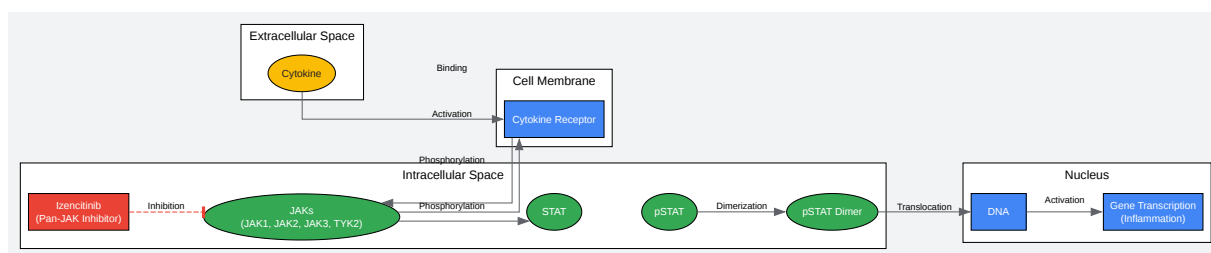
### 3. Phase 2b Clinical Trial in Ulcerative Colitis

- Objective: To assess the efficacy and safety of different doses of **izencitinib** in patients with moderately to severely active ulcerative colitis.
- Methodology:
  - Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
  - Patient Population: Adults with a diagnosis of moderately to severely active ulcerative colitis.
  - Intervention: Patients are randomized to receive different oral doses of **izencitinib** or placebo once daily for an induction period (e.g., 8 weeks).
  - Primary Endpoint: The primary efficacy endpoint is the change in the total Mayo score from baseline to the end of the induction period. The Mayo score is a composite index

assessing stool frequency, rectal bleeding, findings on flexible proctosigmoidoscopy, and a physician's global assessment.

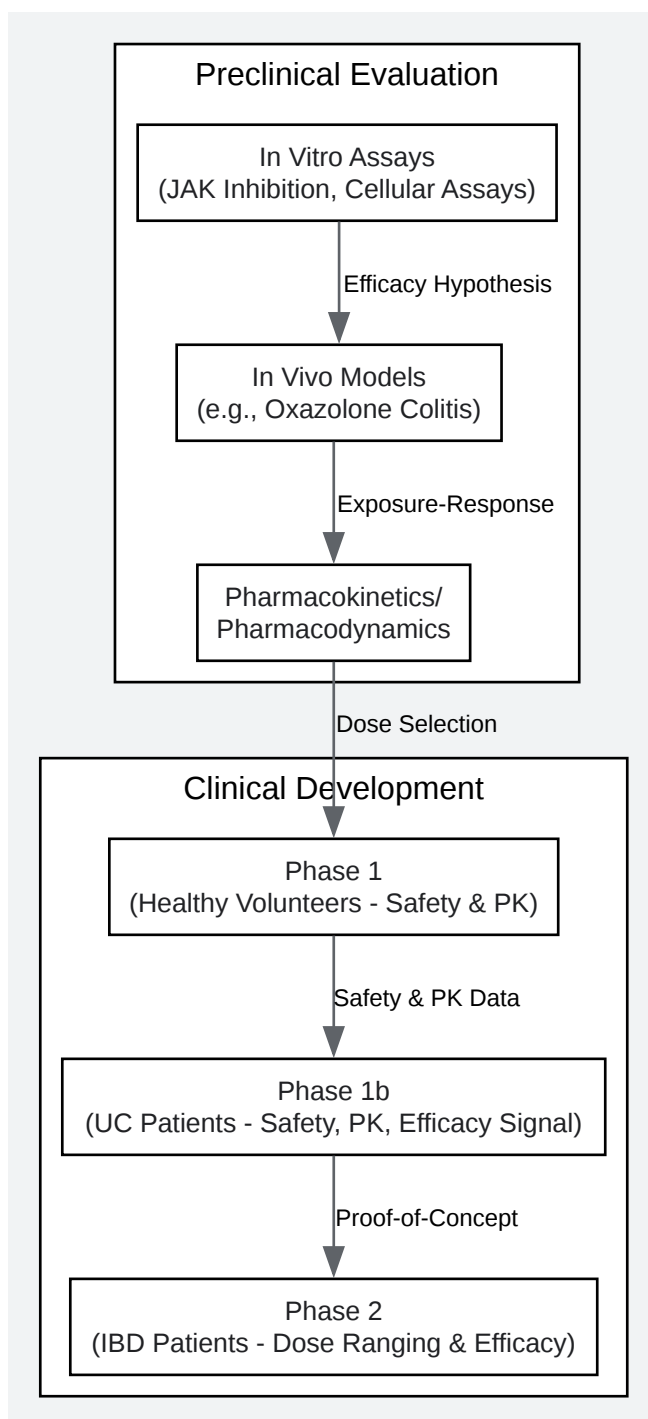
- Secondary Endpoints: Key secondary endpoints may include clinical remission, clinical response, and endoscopic improvement.
- Safety and Pharmacokinetics: Safety is monitored through the recording of adverse events and laboratory tests. Blood samples are collected to determine the pharmacokinetic profile of **izencitinib**.

## Visualizations



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Caption: JAK-STAT signaling pathway and the point of pan-JAK inhibition by **izencitinib**.



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Caption: A simplified workflow for the preclinical and clinical development of **izencitinib**.

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